molecular formula C17H14O4 B2399028 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 308087-55-0

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2399028
CAS No.: 308087-55-0
M. Wt: 282.295
InChI Key: WRALXEQNHOSAJX-UHFFFAOYSA-N
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Description

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically isoflavones. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound features a chromone core with a hydroxy group at position 7, a methoxyphenyl group at position 3, and a methyl group at position 2.

Biochemical Analysis

Biochemical Properties

The compound 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the compound’s structure

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone core . The reaction conditions typically include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromone core can be reduced to form a dihydrochromone derivative.

    Substitution: The methoxy group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at position 2 enhances its stability and modifies its interaction with biological targets compared to its analogs.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-16(12-5-3-4-6-14(12)20-2)17(19)13-8-7-11(18)9-15(13)21-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRALXEQNHOSAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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